5-(3-chlorobenzyl)-7-(3,4-dimethoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one
Description
5-(3-Chlorobenzyl)-7-(3,4-dimethoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one is a thiazolo[4,5-d]pyridazinone derivative characterized by a bicyclic heterocyclic core fused with a thiazole ring. The compound features three distinct substituents:
- 7-position: A 3,4-dimethoxyphenyl moiety, contributing electron-donating effects and enhanced solubility via methoxy groups.
- 2-position: A methyl group, offering steric simplicity compared to bulkier substituents in related compounds.
The synthesis of such derivatives typically involves cyclization reactions of thioamide intermediates with hydrazine hydrate or alkylation strategies .
Properties
IUPAC Name |
5-[(3-chlorophenyl)methyl]-7-(3,4-dimethoxyphenyl)-2-methyl-[1,3]thiazolo[4,5-d]pyridazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN3O3S/c1-12-23-19-20(29-12)18(14-7-8-16(27-2)17(10-14)28-3)24-25(21(19)26)11-13-5-4-6-15(22)9-13/h4-10H,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZGNXYSGKBXGDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C(=NN(C2=O)CC3=CC(=CC=C3)Cl)C4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures have been used in the synthesis of various pharmaceuticals.
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through a variety of mechanisms, potentially including binding to specific receptors or enzymes, inhibiting or promoting certain biochemical reactions, or altering the physical properties of cellular membranes.
Biochemical Pathways
Compounds with similar structures have been used in the synthesis of various pharmaceuticals, suggesting that they may play a role in a variety of biochemical processes.
Pharmacokinetics
It’s worth noting that the solubility of a compound in water and other solvents can significantly impact its bioavailability. For instance, this compound is insoluble in water but soluble in methanol, which could influence its absorption and distribution in the body.
Biological Activity
5-(3-Chlorobenzyl)-7-(3,4-dimethoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, drawing on diverse research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The core thiazolo structure is formed first, followed by the introduction of the chlorobenzyl and dimethoxyphenyl groups. Common reagents include chlorinating agents and various catalysts to facilitate the formation of desired bonds.
Anticancer Properties
Recent studies have demonstrated that derivatives of thiazolo[4,5-d]pyridazine compounds exhibit significant anticancer activity. For instance:
- Cell Line Studies : In vitro studies have shown that compounds similar to this compound can inhibit the proliferation of various cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer) cells. Specific derivatives have shown up to 95% inhibition on MCF-7 cells compared to standard treatments like cisplatin which showed around 60% inhibition .
- Mechanism of Action : The anticancer effects are often linked to the modulation of reactive oxygen species (ROS) levels within tumor cells. Increased ROS can lead to oxidative stress and subsequent cell death through apoptosis .
Antimicrobial Activity
Research into the antimicrobial properties of thiazolo compounds has revealed promising results:
- Inhibition Studies : Several derivatives have been tested against common bacterial strains with varying degrees of effectiveness. The presence of halogenated phenyl groups has been correlated with enhanced antimicrobial activity, likely due to increased lipophilicity and interaction with microbial membranes .
Case Studies
- Study on Antiproliferative Effects :
- Mechanistic Insights :
Data Summary
| Property | Findings |
|---|---|
| Cell Lines Tested | MCF-7, A549 |
| Inhibition Rate | Up to 95% for certain derivatives |
| Mechanism | Increased ROS levels leading to oxidative stress-induced apoptosis |
| Antimicrobial Efficacy | Effective against various bacterial strains |
Comparison with Similar Compounds
Table 1: Substituent Profiles and Key Properties of Thiazolo/Isoxazolo[4,5-d]pyridazinones
*Calculated based on molecular formula C22H18ClN3O3S.
Key Observations :
- 5-Position: The target’s 3-chlorobenzyl group contrasts with phenyl or phenethyl groups in analogs . The chlorine atom may enhance lipophilicity and receptor binding compared to non-halogenated derivatives.
- 2-Position : The methyl group in the target is less sterically demanding than pyrrolidinyl or morpholinyl groups in analogs , which could influence pharmacokinetics or enzymatic stability.
Pharmacological Activity Trends
Analgesic and Anti-inflammatory Effects
- Electron-Donating Substituents : Compounds with electron-donating groups (e.g., methoxy, morpholinyl) at the 4- or 2,4-positions of aryl fragments exhibit stronger analgesic effects . The target’s 3,4-dimethoxyphenyl group aligns with this trend.
- Halogen Effects : Chlorine in the 3-chlorobenzyl group may enhance membrane permeability and target engagement via hydrophobic interactions, though direct evidence is lacking.
- Core Heterocycle: Isoxazolo[4,5-d]pyridazinones (e.g., compound 4a in ) show morphine-like analgesic activity at 25 mg/kg , suggesting that the thiazolo core in the target may offer distinct selectivity or potency.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
